5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
CAS No.:
Cat. No.: VC13807129
Molecular Formula: C28H32O16
Molecular Weight: 624.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H32O16 |
|---|---|
| Molecular Weight | 624.5 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
| Standard InChI | InChI=1S/C28H32O16/c1-9-16(31)20(35)22(37)27(41-9)40-8-14-17(32)21(36)23(38)28(43-14)44-26-19(34)15-13(7-12(30)25(39-2)18(15)33)42-24(26)10-3-5-11(29)6-4-10/h3-7,9,14,16-17,20-23,27-33,35-38H,8H2,1-2H3 |
| Standard InChI Key | FPVLVSUOCXHCMR-UHFFFAOYSA-N |
| SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |
Introduction
The compound 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one is a complex flavonoid derivative. It features a chromen-4-one backbone, which is typical of flavonoids, with additional hydroxyl and methoxy groups, as well as a glycosidic linkage involving a sugar moiety. This compound is not directly mentioned in the provided search results, but its structure suggests it could be a naturally occurring compound found in plants, given its resemblance to known flavonoids.
Synthesis and Characterization
While specific synthesis methods for this compound are not detailed in the search results, flavonoids are typically synthesized through multi-step reactions involving the condensation of phenolic compounds with aldehydes or ketones, followed by cyclization and modification of the resulting chromen-4-one ring. Characterization would involve techniques like NMR, mass spectrometry, and IR spectroscopy to confirm the structure.
Biological Activity
Flavonoids, in general, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The specific biological activities of 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one would depend on its ability to interact with biological targets, such as enzymes or receptors, which could be evaluated through in vitro and in vivo studies.
Comparison with Related Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | Complex glycosidic moiety, multiple hydroxyl groups | Potential antioxidant, anti-inflammatory |
| 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-chroman-4-one (Hesperetin) | Flavanone structure, hydroxyl and methoxy groups | Antioxidant, anti-inflammatory |
| 5,7-Dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one | Flavone structure, multiple methoxy groups | Antioxidant, potential anti-inflammatory |
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